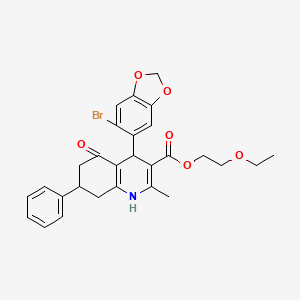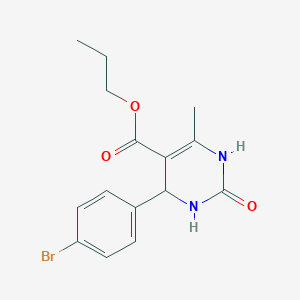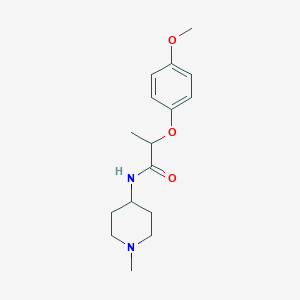![molecular formula C18H19NO5 B4972961 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylic acid](/img/structure/B4972961.png)
2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylic acid, also known as BFAA, is a synthetic compound used in scientific research. It is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.
Mecanismo De Acción
2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylic acid acts as a small molecule inhibitor by targeting specific signaling pathways. It has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell growth, differentiation, and apoptosis. 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylic acid also inhibits the activity of phosphodiesterase (PDE), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells.
Biochemical and Physiological Effects:
2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylic acid has been found to have various biochemical and physiological effects, including inhibition of cell growth, reduction of pro-inflammatory cytokine production, and neuroprotective effects. 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylic acid has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylic acid in lab experiments is its specificity in targeting specific signaling pathways. This allows for more precise and targeted research. However, a limitation of using 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylic acid is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylic acid. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to further explore its mechanism of action and its interactions with other signaling pathways. Additionally, research can be done to optimize the synthesis method of 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylic acid to increase its yield and purity.
Métodos De Síntesis
2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylic acid can be synthesized using a multistep process involving the reaction of 4-butoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-furylacrylic acid. The final product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylic acid has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylic acid has been found to inhibit the growth of cancer cells by targeting specific signaling pathways. In inflammation research, 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylic acid has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylic acid has been found to have neuroprotective effects.
Propiedades
IUPAC Name |
(E)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-2-3-10-23-14-8-6-13(7-9-14)17(20)19-16(18(21)22)12-15-5-4-11-24-15/h4-9,11-12H,2-3,10H2,1H3,(H,19,20)(H,21,22)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBLGUCRHJGTHR-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4972883.png)
![17-(4-methoxyphenyl)-1-nitro-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4972898.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B4972917.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4972930.png)

![4-bromo-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide](/img/structure/B4972940.png)
![methyl (3-benzyl-7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B4972946.png)
![N-({[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4972949.png)
![2-(methylamino)-5-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-4-carboxamide](/img/structure/B4972958.png)
![5-methyl-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4972969.png)
